1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Description
1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS: 1314388-88-9) is a heterocyclic compound with the molecular formula C₉H₈N₄O₃ and a molar mass of 220.18 g/mol . Its structure features a pyridazine core substituted with a methylpyrazole group at position 1 and a carboxylic acid moiety at position 2. The methylpyrazole group may influence electronic properties and steric interactions, while the carboxylic acid enables coordination with metal ions or participation in hydrogen bonding .
Properties
Molecular Formula |
C9H8N4O3 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O3/c1-12-5-6(4-10-12)13-3-2-7(14)8(11-13)9(15)16/h2-5H,1H3,(H,15,16) |
InChI Key |
WJDDUPRTHUELSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)N2C=CC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyridazine ring, which significantly alter physicochemical properties and applications. Below is a comparative analysis based on molecular features, reported applications, and experimental data.
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Observations:
Substituent Effects on Coordination Chemistry :
- The 4-carboxyphenyl derivative forms coordination polymers with cobalt ions, demonstrating structural diversity and fluorescence sensing capabilities due to carboxylate-metal interactions . In contrast, the target compound’s methylpyrazole group may favor π-π stacking or hydrogen bonding, but direct evidence of its coordination behavior is lacking in the provided literature.
Electronic Modifications :
- Fluorinated analogs (3-fluoro and 3,4-difluoro) exhibit increased electronegativity, which could enhance binding to biological targets (e.g., enzymes) via dipole interactions . The target compound’s methylpyrazole group provides a less electronegative but more sterically bulky environment.
The target compound’s balance of a polar carboxylic acid and a moderately bulky methylpyrazole may offer intermediate solubility.
Biological Activity
1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structure features a pyrazole ring, which is known for its pharmacological properties, and a dihydropyridazine moiety that enhances its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Structural Characteristics
The molecular formula of 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is . The presence of functional groups such as carboxylic acid and carbonyl contributes to its reactivity and interaction with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid |
| Key Functional Groups | Pyrazole, Dihydropyridazine |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail these activities.
Anticancer Activity
Studies have shown that compounds containing the pyrazole ring can inhibit various cancer cell lines. For instance, derivatives similar to 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo have demonstrated significant cytotoxic effects against human tumor cell lines such as HeLa and A375.
Case Study: Cytotoxicity Assay
In a study conducted on A375 melanoma cells, the compound exhibited an IC50 value of approximately 12 µM, indicating potent anticancer activity. This suggests that the compound can effectively inhibit cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of 1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo is hypothesized to involve interaction with specific enzyme targets or receptors in cells. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
